3-Chloro-7-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by its unique structure and diverse biological activities. Indazoles are notable for their applications in medicinal chemistry, particularly in drug development due to their potential therapeutic effects.
This compound can be synthesized through various chemical methods, often involving reactions with substituted benzylidenehydrazines or other indazole derivatives. The synthesis and properties of 3-chloro-7-fluoro-1H-indazole have been documented in several scientific publications and patents, highlighting its significance in pharmaceutical research.
In terms of chemical classification, 3-chloro-7-fluoro-1H-indazole falls under:
The synthesis of 3-chloro-7-fluoro-1H-indazole typically involves several steps:
The synthesis can be optimized using various catalysts and solvents to improve yield and reduce reaction time. For instance, employing transition metal catalysts has been shown to enhance the efficiency of the cyclization process. Specific conditions such as temperature, pressure, and pH are critical for successful synthesis.
The molecular formula for 3-chloro-7-fluoro-1H-indazole is . The structure consists of an indazole ring system with chlorine and fluorine substituents at specific positions, contributing to its chemical reactivity and biological activity.
Key structural data include:
3-Chloro-7-fluoro-1H-indazole can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-chloro-7-fluoro-1H-indazole involves its interaction with specific biological targets, particularly within cellular signaling pathways. The presence of chlorine and fluorine enhances the binding affinity of the compound to certain receptors or enzymes.
Research indicates that this compound may act as an agonist at cannabinoid receptors, influencing various physiological processes such as pain modulation and inflammation response. Its ability to bind effectively to these receptors suggests potential therapeutic applications in treating conditions mediated by the endocannabinoid system.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for structural confirmation.
3-Chloro-7-fluoro-1H-indazole has several scientific uses:
Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a cornerstone methodology for functionalizing 3-halo-1H-indazoles, including 3-chloro-7-fluoro-1H-indazole. This approach enables the introduction of diverse aryl, heteroaryl, and alkenyl groups at the C3 position, significantly expanding the molecular diversity accessible from this scaffold. Key advancements involve addressing the challenge of coupling reactions with unprotected (NH-free) indazoles, which often suffer from low yields due to catalyst deactivation or undesired coordination.
Modern catalytic systems overcome these limitations through optimized ligand-palladium pairings. As demonstrated in studies coupling 3-bromo-1H-indazol-5-amine with arylboronic acids, Pd(OAc)2 paired with electron-rich, bulky biarylphosphine ligands like RuPhos (10 mol%) achieves superior results. Under microwave irradiation at 140°C in a dioxane/water (1:1) solvent system with K₃PO₄ base, yields up to 98% were attained for electronically diverse arylboronic acids within 30 minutes [2]. The system tolerates functional groups including fluoro, cyano, trifluoromethyl, amino, and methyl. However, steric hindrance significantly impacts efficiency, with ortho-substituted arylboronic acids yielding <10% product, while meta- and para-substituted analogues proceed smoothly [2]. Heteroarylboronic acids (e.g., furan-2-yl, thiophen-3-yl, pyridin-3-yl) also couple effectively under similar conditions, albeit sometimes requiring adjusted stoichiometry or reaction times [2] [4].
Table 1: Ligand Screening for Pd-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-1H-indazol-5-amine
Ligand | Pd Source | Yield (%) |
---|---|---|
PPh₃ | Pd(OAc)₂ | <10 |
PCy₃ | Pd(OAc)₂ | <10 |
SPhos | Pd(OAc)₂ | <10 |
DavePhos | Pd(OAc)₂ | <10 |
XantPhos | Pd(OAc)₂ | Trace |
RuPhos | Pd(OAc)₂ | 85 |
XPhos | Pd(OAc)₂ | 65 |
Microwave-assisted synthesis has revolutionized the preparation and derivatization of halogenated indazoles by enabling rapid, high-yielding reactions with improved regiocontrol. This technique is particularly impactful for Suzuki-Miyaura couplings involving thermally sensitive intermediates or requiring harsh conditions. Microwave irradiation facilitates precise and instantaneous internal heating, overcoming the thermal gradients of conventional oil baths and minimizing decomposition pathways [2] [4].
For the synthesis of 3-aryl-7-fluoroindazoles, microwave conditions dramatically reduce reaction times from hours (under conventional heating) to minutes while boosting yields. The optimized system employing Pd(OAc)₂/RuPhos, K₃PO₄, and dioxane/H₂O (1:1) at 140°C for 30 minutes under microwave irradiation exemplifies this efficiency. Solvent choice is critical; while dioxane/H₂O and n-BuOH/H₂O gave comparable good yields, DMF and toluene/H₂O were ineffective (<10% yield), and pure water failed completely [2]. Temperature optimization revealed 140°C as optimal; lower temperatures (120°C) led to incomplete conversion, and higher temperatures (150°C) increased side products. Microwave conditions also prove superior for the precursor synthesis of 3-haloindazoles, such as the bromination of 7-fluoroindoles using N-bromosuccinimide (NBS), achieving completion within minutes versus hours traditionally [4]. The accelerated reaction kinetics under microwaves suppress unwanted isomerization or polymerization, enhancing the regioselectivity necessary for accessing pure 3-substituted-7-fluoro-1H-indazole derivatives critical for medicinal chemistry applications.
Table 2: Microwave vs. Conventional Heating in Indazole Synthesis
Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement |
---|---|---|---|
Suzuki Coupling (3-Br-Indazole) | 12-24h, 80-100°C, <50% yield | 30 min, 140°C, 58-98% yield | +30-50% |
Bromination (e.g., NBS on Indole) | 2-4h, RT/reflux, 60-85% yield | 5-10 min, 80°C, 85-95% yield | +15-30% |
Miyaura Borylation | 12h, 80°C, 40-60% yield | 15-30 min, 100°C, 65-80% yield | +20-25% |
The 3-chloro-7-fluoro-1H-indazole scaffold serves as a valuable bioisostere in drug design, strategically replacing metabolically labile or synthetically challenging motifs while preserving or enhancing pharmacological properties. A prominent application involves its use as a catechol surrogate. Catechols (1,2-dihydroxybenzenes) are potent pharmacophores found in neurotransmitters and many drugs but suffer from rapid metabolic oxidation (COMT-mediated) and poor pharmacokinetics. The 1H-indazole nucleus, particularly when substituted with fluorine and chlorine at positions 7 and 3, effectively mimics the spatial arrangement, electronic distribution (hydrogen-bonding capability), and size of catechol, offering enhanced metabolic stability [5] [7]. This bioisosteric replacement is governed by the principle that the indazole's N1-H and adjacent nitrogen can engage in hydrogen bonding analogous to the catecholic hydroxyl groups, while the electron-withdrawing halogen atoms fine-tune the ring's electronics [7].
This strategy is exemplified in the development of influenza PB2 inhibitors. Researchers replaced the 7-azaindole core in Pimodivir with a 5,7-difluoroindole derivative, leveraging fluorine's ability to act as a hydrogen bond acceptor akin to nitrogen. Similarly, 3-chloro-7-fluoro-1H-indazole presents itself as a potential bioisostere for ortho-disubstituted benzene derivatives, including catechols, in various therapeutic classes like α/β-adrenergic ligands, dopamine agonists/antagonists, and chemokine receptor modulators [5] [7]. Molecular simplification approaches further utilize this core, replacing complex fused systems with the synthetically more accessible indazole while maintaining key interactions with the biological target, as seen in the design of kinase inhibitors where the indazole core mimics purine binding .
Beyond cross-coupling, cyclocondensation reactions provide direct access to the 3-chloro-7-fluoro-1H-indazole core, while esterification enables versatile derivatization for prodrug strategies or solubility modulation. A common cyclocondensation route involves reacting suitably substituted ortho-halo arylhydrazones (e.g., from 2-chloro-6-fluorobenzaldehyde) under transition metal catalysis (e.g., Pd, Cu) or thermal conditions. This intramolecular C-N bond formation offers good regiocontrol for the 1H-tautomer [6]. Alternatively, [3+2] cycloadditions between fluorinated benzynes (generated from precursors like 2-chloro-1-fluoro-3-(trimethylsilyl)benzene) and diazo compounds or hydrazones provide access to diverse substitution patterns [6].
Once the core is formed, carboxylic acid functionalities, often introduced via Suzuki coupling with boronic esters containing protected acids (e.g., pinacol ester of BOC-protected aminomethylboronic acid) or hydrolysis of nitriles, are crucial for further derivatization. The Fischer-Speier esterification is a workhorse for converting these indazole-carboxylic acids to esters. For example, treating 3-chloro-7-fluoro-1H-indazole-5-carboxylic acid with ethanol under acidic catalysis (e.g., conc. H₂SO₄ or gaseous HCl) yields the corresponding ethyl ester. These esters serve as synthetic intermediates for amide coupling or as prodrug moieties to enhance cell permeability or oral bioavailability [2] [7]. Microwave assistance can also expedite esterification and cyclocondensation steps, improving yields of intermediates like tosyl-protected 3-bromo-5,7-difluoroindole (precursor to boronic ester formation) from minutes compared to hours under conventional heating [4].
Table 3: Key Building Blocks Derived from 3-Chloro-7-fluoro-1H-indazole
Building Block | Primary Synthetic Route | Key Application |
---|---|---|
3-Chloro-7-fluoro-1H-indazole-5-boronic acid pinacol ester | Miyaura Borylation of 5-Bromo Derivative | Suzuki Cross-Coupling |
Ethyl 3-chloro-7-fluoro-1H-indazole-5-carboxylate | Fischer Esterification of Carboxylic Acid | Prodrug; Amide Coupling Precursor |
1-(Tosyl)-3-chloro-7-fluoro-6-nitro-1H-indazole | Electrophilic Aromatic Substitution | Amine Precursor (Reduction) |
3-Aryl-7-fluoro-1H-indazol-5-amine | Suzuki Coupling of 3-Bromo-5-nitro Derivative followed by Reduction | Kinase Inhibitor Scaffolds |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: